ZTP Riboswitch Binding Affinity: Nanomolar Kd vs. Micromolar-to-Millimolar Rejection of Natural Nucleotides
The ZTP riboswitch aptamer (104 Cba RNA from Clostridium beijerinckii) binds ZMP with an apparent Kd of ~30 nM as determined by in-line probing [1]. Critically, the aptamer does not discriminate between ZMP and ZTP, indicating that both phosphorylation states are recognized with equivalent nanomolar affinity [1]. In direct head-to-head comparison under identical assay conditions, AMP (adenosine-5'-monophosphate) binds the same aptamer with approximately 1,000-fold poorer affinity (estimated Kd ~30 µM), while IMP, GMP, and XMP exhibit at least 30,000-fold poorer binding (Kd >1 mM) [1]. The nucleobase AICA (lacking the ribosyl group) shows ~50-fold reduced affinity (Kd ~1.5 µM) [1]. This selectivity profile establishes ZTP/ZMP as the cognate, high-affinity ligands for this widespread riboswitch class, which is not replicated by any natural nucleotide.
| Evidence Dimension | RNA aptamer binding affinity (apparent Kd) |
|---|---|
| Target Compound Data | ZMP/ZTP Kd ~30 nM (104 Cba aptamer; ZMP and ZTP not discriminated) |
| Comparator Or Baseline | AMP Kd ~30 µM (~1,000-fold weaker); IMP/GMP/XMP Kd >1 mM (≥30,000-fold weaker); AICA (nucleobase) Kd ~1.5 µM (~50-fold weaker) |
| Quantified Difference | ZMP/ZTP vs. AMP: ~1,000-fold; vs. IMP/GMP/XMP: ≥30,000-fold; vs. AICA: ~50-fold |
| Conditions | In-line probing assay using 32P-labeled 104 Cba RNA; ligand concentration range 1 nM to 1 mM; incubation 40 h; denaturing PAGE analysis |
Why This Matters
For researchers developing riboswitch-targeted antibacterial agents or studying bacterial folate/purine regulation, only ZTP or ZMP provides the requisite nanomolar affinity and specificity; AMP or other natural nucleotides cannot substitute as ligand controls.
- [1] Kim PB, Nelson JW, Breaker RR. An ancient riboswitch class in bacteria regulates purine biosynthesis and one-carbon metabolism. Mol Cell. 2015;57(2):317–328. doi:10.1016/j.molcel.2015.01.001. View Source
